molecular formula C22H19BrN4OS B14106501 N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide

N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14106501
M. Wt: 467.4 g/mol
InChI Key: JUXLXAYVMYRLJS-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the thiazole and benzyl groups. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide
  • N-(3-fluorobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(3-bromobenzyl)-3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the pyrazole and thiazole rings also contributes to its distinct properties.

Properties

Molecular Formula

C22H19BrN4OS

Molecular Weight

467.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H19BrN4OS/c1-13-5-3-7-16(9-13)22-25-14(2)20(29-22)18-11-19(27-26-18)21(28)24-12-15-6-4-8-17(23)10-15/h3-11H,12H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

JUXLXAYVMYRLJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)NCC4=CC(=CC=C4)Br)C

Origin of Product

United States

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